![molecular formula C14H21N7 B2356279 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1286727-17-0](/img/structure/B2356279.png)
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H21N7 and its molecular weight is 287.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . This inhibition can lead to the suppression of cancer proliferation and migration . The compound has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 affects the methylation status of histones, particularly histone H3. This can lead to changes in gene expression that affect various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound are directly linked to its stability in hepatocytes and whole blood . This suggests that the compound may have good oral bioavailability.
Result of Action
The inhibition of LSD1 by this compound can significantly inhibit the activity of LSD1 in cells . This can lead to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . Furthermore, the compound can also suppress the migration ability of cells .
Activité Biologique
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of this compound is linked to its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 is known for its role in demethylating histones and non-histone proteins, which affects gene expression and cell proliferation. Inhibition of LSD1 has been associated with reduced cancer cell migration and proliferation.
Structure-Activity Relationship (SAR)
Research has identified several derivatives of the triazolopyrimidine scaffold that exhibit varying degrees of LSD1 inhibition. The structural modifications impact the potency and selectivity of these compounds. For instance, alterations in the piperidine and pyrrolidine moieties have shown significant effects on the inhibitory activity against LSD1.
Compound | IC50 (μM) | Activity |
---|---|---|
Compound 27 | 0.564 | Potent LSD1 inhibitor |
Compound A | 26.77 | Weak LSD1 inhibitor |
In a study by Zhang et al., compound 27 was highlighted as a potent inhibitor with an IC50 value of 0.564 μM, demonstrating significant anti-cancer properties through modulation of LSD1 activity in MGC-803 gastric cancer cells .
In Vitro Studies
In vitro studies have demonstrated that treatment with compound 27 leads to a dose-dependent increase in H3K4me2 levels, a substrate of LSD1, indicating effective inhibition of the enzyme. The study utilized immunofluorescence assays to quantify the accumulation of H3K4me2 in treated cells .
In Vivo Studies
While comprehensive in vivo studies are still limited, preliminary results suggest that compounds from the triazolopyrimidine class can significantly reduce tumor growth in xenograft models. These findings support the potential translation of these compounds into therapeutic agents for cancer treatment.
Propriétés
IUPAC Name |
5-(3-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-10-5-4-8-21(9-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYOUIZAJXUBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.